N-(6-bromo-1,3-benzothiazol-2-yl)acétamide
Vue d'ensemble
Description
N-(6-bromo-1,3-benzothiazol-2-yl)acetamide, also known as N-(6-bromo-1,3-benzothiazol-2-yl)acetamide, is a useful research compound. Its molecular formula is C9H7BrN2OS and its molecular weight is 271.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(6-bromo-1,3-benzothiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-bromo-1,3-benzothiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications antibactériennes et antifongiques
Les benzothiazoles auraient fait preuve d'activités antibactériennes et antifongiques significatives. Ils peuvent être utilisés dans le développement de nouveaux agents thérapeutiques contre diverses infections bactériennes et fongiques .
Propriétés antioxydantes
Ces composés peuvent également servir d'antioxydants, contribuant à protéger les cellules des dommages causés par les radicaux libres .
Activité antimicrobienne
Les propriétés antimicrobiennes des benzothiazoles font d'eux des candidats pour le traitement des maladies causées par des microbes .
Effet antiprolifératif
Les benzothiazoles ont montré des effets antiprolifératifs, qui pourraient être utiles dans la recherche sur le cancer pour inhiber la croissance des cellules cancéreuses .
Utilisation anti-inflammatoire
Leurs propriétés anti-inflammatoires suggèrent des applications potentielles dans le traitement des affections liées à l'inflammation .
Inhibition enzymatique
Certains benzothiazoles agissent comme des inhibiteurs enzymatiques, qui pourraient être appliqués dans le développement de médicaments pour diverses maladies .
Médicaments antiépileptiques
Ils ont été utilisés dans la synthèse de médicaments antiépileptiques, offrant des options de traitement pour l'épilepsie .
Composés antituberculeux
Les développements synthétiques récents ont mis en évidence des composés à base de benzothiazole comme agents antituberculeux potentiels avec une activité in vitro et in vivo prometteuse .
Mécanisme D'action
Target of Action
N-(6-bromo-1,3-benzothiazol-2-yl)acetamide is a chemical compound that has gained significant attention due to its potential applications in various fields . .
Mode of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Biochemical Pathways
Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Result of Action
Benzothiazole derivatives have shown inhibitory effects againstMycobacterium tuberculosis .
Activité Biologique
N-(6-bromo-1,3-benzothiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the synthesis, biological evaluation, mechanisms of action, and potential therapeutic applications of this compound.
Synthesis and Characterization
The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)acetamide typically involves the reaction of 6-bromo-1,3-benzothiazole with acetic anhydride or acetyl chloride in the presence of a base. Various synthetic routes have been explored to enhance yield and purity, including microwave-assisted synthesis and one-pot multicomponent reactions. The characterization of synthesized compounds is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structures.
Antimicrobial Properties
N-(6-bromo-1,3-benzothiazol-2-yl)acetamide has demonstrated notable antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The compound's minimum inhibitory concentration (MIC) values indicate significant antibacterial potential:
Pathogen | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 12.5 |
Bacillus subtilis | 6.25 |
Escherichia coli | 3.125 |
Pseudomonas aeruginosa | 6.25 |
These results suggest that N-(6-bromo-1,3-benzothiazol-2-yl)acetamide could serve as a lead compound for the development of new antimicrobial agents .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that N-(6-bromo-1,3-benzothiazol-2-yl)acetamide inhibits the proliferation of various cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer). At concentrations ranging from 1 to 4 μM, the compound exhibited apoptosis-inducing effects and inhibited critical signaling pathways such as AKT and ERK:
Cell Line | IC50 (μM) | Mechanism |
---|---|---|
A431 | 2.0 | Apoptosis induction |
A549 | 1.5 | Cell cycle arrest |
H1299 | 3.0 | Inhibition of AKT/ERK pathways |
These findings highlight the potential of N-(6-bromo-1,3-benzothiazol-2-yl)acetamide as a dual-action therapeutic agent against cancer .
The biological activity of N-(6-bromo-1,3-benzothiazol-2-yl)acetamide is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes and cancer progression.
- Receptor Binding : It can bind to various receptors and modulate their activity, leading to altered cellular responses.
- Signal Transduction Pathways : By interfering with critical signaling pathways such as AKT and ERK, it can induce apoptosis in cancer cells.
Case Studies
Several studies have documented the efficacy of N-(6-bromo-1,3-benzothiazol-2-yl)acetamide in various biological assays:
- Antimicrobial Study : A study conducted on a series of benzothiazole derivatives revealed that compounds similar to N-(6-bromo-1,3-benzothiazol-2-yl)acetamide exhibited substantial antimicrobial activity against Mycobacterium tuberculosis.
- Anticancer Evaluation : Research focusing on benzothiazole derivatives showed that modifications at the benzothiazole core significantly enhanced anticancer activities across multiple cell lines .
Propriétés
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2OS/c1-5(13)11-9-12-7-3-2-6(10)4-8(7)14-9/h2-4H,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCKQTVKWZSELH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.